molecular formula C11H12O3S B029918 (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid CAS No. 72679-02-8

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

Cat. No. B029918
CAS RN: 72679-02-8
M. Wt: 224.28 g/mol
InChI Key: BCAYPPFBOJCRPN-MRVPVSSYSA-N
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Description

Synthesis Analysis

Synthetic approaches to related compounds often involve multi-step organic reactions, aiming for selective functional group transformations that allow for the introduction of specific substituents, such as benzoylthio groups or modifications of the propanoic acid moiety. Studies on compounds like hydroxy benzoic acid derivatives highlight the importance of selecting appropriate synthetic routes to achieve desired structural features and biological activities (Hussein et al., 2023).

Molecular Structure Analysis

The molecular structure of organic compounds, including benzothiazole derivatives, plays a crucial role in determining their reactivity and potential applications. Structural analyses often involve spectroscopic methods to elucidate the arrangement of atoms and the presence of specific functional groups. For instance, benzothiazole derivatives have been extensively studied for their diverse biological activities, underlining the significance of molecular structure in medicinal chemistry (Bhat & Belagali, 2020).

Chemical Reactions and Properties

Chemical reactions involving benzoylthio groups or similar functionalities often explore the reactivity of sulfur-containing compounds, including their potential to undergo oxidation, reduction, and nucleophilic substitution reactions. Such chemical behaviors are crucial for further modifications and the development of compounds with desired properties.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are directly related to its molecular structure. These properties are essential for understanding the compound's stability, reactivity, and suitability for various applications.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards specific reagents, and the ability to form derivatives or complexes, are influenced by the molecular framework and functional groups present in the compound. Studies on benzothiazole derivatives and benzoic acid compounds provide insights into the reactivity patterns and potential uses of such molecules (Zhilitskaya et al., 2021).

Scientific Research Applications

Metabolic Pathways and Toxicology

  • Studies have explored the metabolic pathways and toxicological impacts of various compounds, highlighting species-specific responses and the potential for adverse effects on reproductive health or liver function. For instance, research on cyclamen aldehyde suggests species-specific metabolism leading to toxicity in male rats, not relevant to humans or rabbits, indicating the importance of considering interspecies differences in toxicology studies (Natsch et al., 2021).

Pharmaceutical Applications

  • Investigations into the pharmaceutical applications of compounds with structural similarities or related functionalities have been conducted. For example, the study of chlorogenic acid (CGA) reviewed its pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities, suggesting its potential for treating various metabolic disorders (Naveed et al., 2018).

Environmental Impact

  • Research into the environmental occurrence and impact of chemical compounds, including their fate, behavior, and ecological risks in aquatic environments, underscores the need for understanding and mitigating the potential environmental hazards posed by chemical pollutants. For instance, studies on benzoic acid derivatives have assessed their regulation of gut functions, reflecting broader interests in the environmental and health impacts of chemical additives in foods and feeds (Mao et al., 2019).

Synthesis and Characterization

  • The synthesis, characterization, and application of chemical derivatives, highlighting the ongoing efforts to develop novel compounds with beneficial properties for various industrial and medical applications. For example, the synthesis of novel salicylic acid derivatives points towards potential alternatives for anti-inflammatory and analgesic applications (Tjahjono et al., 2022).

properties

IUPAC Name

(2S)-3-benzoylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAYPPFBOJCRPN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993509
Record name 3-(Benzoylsulfanyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid

CAS RN

72679-02-8
Record name (2S)-3-(Benzoylthio)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72679-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-(Benzoylthio)-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072679028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Benzoylsulfanyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(benzoylthio)-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.764
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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